U18666A is a synthetic compound originally derived from androstenolone, notable for its role as an inhibitor of cholesterol transport. It primarily functions by blocking the movement of cholesterol from lysosomes to the endoplasmic reticulum, thus affecting lipid metabolism and cellular cholesterol homeostasis. The compound has garnered attention for its potential applications in various fields, including virology, where it has been shown to inhibit the entry of several viruses, including Ebola and coronaviruses. U18666A's mechanism of action involves targeting the Niemann-Pick C1 protein, which is crucial for cholesterol transport within cells.
U18666A was first identified in a chemical screen aimed at understanding cholesterol transport mechanisms. It is classified as a cholesterol transport inhibitor and is often used in research related to lipid metabolism and viral infections. The compound's structure features a diethylaminoethyl ether modification at the 3-hydroxyl position, which contributes to its biological activity.
The synthesis of U18666A involves several organic chemistry techniques, primarily focusing on modifying the androstenolone backbone. The compound is synthesized through a series of reactions that introduce the diethylaminoethyl ether group at the 3-hydroxyl position. The synthetic route typically includes:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and molecular weight.
U18666A's molecular formula is with a molecular weight of approximately 325.53 g/mol. The compound exhibits a complex steroidal structure with specific functional groups that facilitate its interaction with biological targets.
U18666A undergoes various chemical interactions within biological systems, primarily involving the inhibition of cholesterol transport pathways. Key reactions include:
The effectiveness of U18666A in inhibiting these processes can be quantified using assays that measure cholesterol levels in cellular compartments before and after treatment with the compound.
U18666A's mechanism involves direct interaction with the Niemann-Pick C1 protein, which is essential for transporting cholesterol out of lysosomes. By inhibiting this protein, U18666A disrupts normal cholesterol trafficking, leading to an accumulation of cholesterol within lysosomes and a decrease in available cholesterol for membrane synthesis and function.
Research indicates that U18666A significantly reduces the transfer rate of low-density lipoprotein-derived cholesterol from lysosomes to the endoplasmic reticulum, with inhibitory constants observed in low micromolar ranges.
Studies have shown that prolonged exposure to U18666A can lead to significant alterations in cell morphology and viability due to its impact on cellular cholesterol levels.
U18666A has several scientific uses:
U18666A (3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one) selectively targets the Sterol-Sensing Domain (SSD) of Niemann-Pick C1 (NPC1), a critical lysosomal transmembrane protein. This binding was conclusively demonstrated through ultraviolet-induced crosslinking studies using a photoreactive derivative, U-X, which covalently attached to NPC1 in Chinese Hamster Ovary (CHO) cells. Crosslinking efficiency decreased by 85–95% in cells expressing SSD point mutants (e.g., P691S), confirming the SSD as U18666A’s high-affinity binding site (Ki = 60–100 nM). Crucially, U18666A derivatives lacking cholesterol-inhibitory activity failed to block this interaction, underscoring the specificity of the SSD binding pocket for pharmacological activity [1] [4] [7].
Table 1: Key Evidence for U18666A-NPC1 SSD Interaction
Experimental Approach | Key Finding | Functional Consequence |
---|---|---|
U-X crosslinking to NPC1 | Covalent attachment to NPC1 | Confirmed direct binding |
SSD point mutations (P691S) | 85–95% reduced crosslinking | SSD essential for U18666A binding |
Competitive binding assays | Ki = 60–100 nM | High-affinity, sterol-inhibitory site |
While the SSD serves as U18666A’s inhibitory site, the N-Terminal Domain (NTD) of NPC1 functions as the primary cholesterol acceptor from NPC2. The NTD projects into the lysosomal lumen and binds cholesterol with 1:1 stoichiometry. Point mutations in the NTD (e.g., D173N) do not impair U18666A binding or crosslinking, indicating that U18666A’s mechanism does not directly interfere with cholesterol transfer to the NTD. Instead, U18666A disrupts downstream cholesterol export from the SSD after the NPC2-to-NPC1 handoff [1] [5].
Beyond NPC1, U18666A inhibits Δ7-sterol reductase (EBP), an enzyme in the cholesterol biosynthesis pathway. This interaction occurs at micromolar concentrations (IC50 ≈ 1–5 μM), significantly higher than its affinity for NPC1. U18666A’s sterol-like structure allows competitive inhibition of EBP’s substrate-binding site, leading to accumulation of biosynthetic intermediates like 7-dehydrocholesterol. This dual targeting explains U18666A’s efficacy in inducing cellular cholesterol imbalances through both transport and synthesis pathways [3] [9].
NPC2, a soluble lysosomal protein, transfers LDL-derived cholesterol to NPC1’s NTD via a "hydrophobic handoff" mechanism. U18666A binding to the SSD sterically hinders conformational changes required for cholesterol translocation from the NTD to the transmembrane domains. Biochemical assays reveal that U18666A reduces cholesterol transfer efficiency from NPC2 to NPC1 by 70–80%, causing cholesterol sequestration in lysosomes. This disruption occurs independently of NPC2’s cholesterol-binding capacity [1] [5] [6].
Table 2: Impact of U18666A on Cholesterol Transfer Machinery
Process | Effect of U18666A | Experimental Evidence |
---|---|---|
NPC2-to-NTD transfer | No direct inhibition | Unaffected by NTD mutations |
Cholesterol translocation to SSD | Blocked | Reduced cholesterol export efficiency (70–80%) |
Hydrophobic handoff | Steric hindrance | Molecular docking simulations |
U18666A (50–100 nM) mimics the cellular phenotype of NPC1 deficiency by trapping LDL-derived cholesterol in lysosomes. In ACAT assays, U18666A reduces cholesterol esterification by 90% by preventing lysosomal cholesterol from reaching the endoplasmic reticulum (ER). Filipin staining confirms massive cholesterol accumulation in perinuclear lysosomes within 6 hours of treatment. This phenotype is reversible by cyclodextrins but not by inhibitors of cholesterol synthesis, confirming U18666A’s primary effect on transport [1] [5] [7].
By sequestering cholesterol in lysosomes, U18666A depletes ER cholesterol pools, triggering constitutive activation of SREBP-2 transcription factors. This upregulates genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor). Consequently, U18666A-treated cells exhibit:
U18666A (0.5–10 μg/mL, 24–48 h) induces lysosomal cholesterol storage indistinguishable from genetic NPC1 deficiency. Key cellular features include:
U18666A treatment phenocopies NPC1 mutations across multiple parameters but exhibits mechanistic distinctions:
Table 3: U18666A vs. Genetic NPC1 Deficiency
Parameter | U18666A-Treated Cells | NPC1−/− Cells | Key References |
---|---|---|---|
Lysosomal cholesterol | Identical filipin staining | Identical | [1] [5] |
Cholesterol esterification | 90% inhibition | 95% inhibition | [1] [7] |
NPC1 protein expression | Intact | Absent/mutated | [1] [4] |
Cyclodextrin rescue | Full reversal | Partial reversal | [5] [8] |
Mitochondrial cholesterol | Unchanged | Increased | [5] [10] |
Notably, cyclodextrins (e.g., HPβCD) reverse U18666A-induced cholesterol storage within 4 hours by directly extracting lysosomal cholesterol, whereas NPC1−/− cells show only partial rescue. This confirms U18666A’s effects stem from functional NPC1 inhibition rather than protein loss [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7